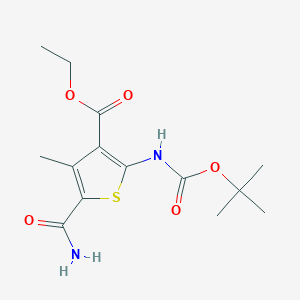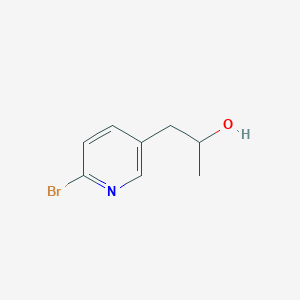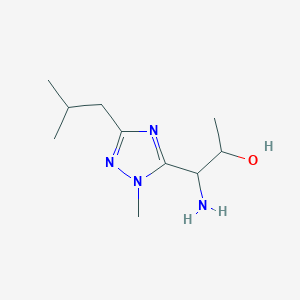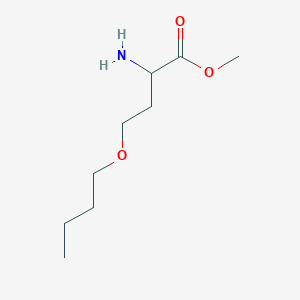![molecular formula C12H19IO2 B15301956 Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: is a chemical compound that features a tert-butyl ester group attached to a propanoate backbone, which is further connected to a 3-iodobicyclo[111]pentane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which undergoes iodination to introduce the iodine atom at the desired position.
Esterification: The iodinated bicyclo[1.1.1]pentane is then reacted with tert-butyl propanoate under esterification conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding hydrocarbon.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products can include carboxylic acids or ketones.
Applications De Recherche Scientifique
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: It can be employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with various molecular targets. The iodine atom in the bicyclo[1.1.1]pentane moiety can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active propanoate moiety, which can then interact with biological targets or participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: can be compared with other similar compounds, such as:
Tert-butyl 2-{3-chlorobicyclo[1.1.1]pentan-1-yl}propanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Tert-butyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}propanoate:
Tert-butyl 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}propanoate: Fluorine substitution provides unique characteristics, such as increased stability and different biological activity.
The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H19IO2 |
|---|---|
Poids moléculaire |
322.18 g/mol |
Nom IUPAC |
tert-butyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C12H19IO2/c1-8(9(14)15-10(2,3)4)11-5-12(13,6-11)7-11/h8H,5-7H2,1-4H3 |
Clé InChI |
QTTRTLYCWXIQMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(C)(C)C)C12CC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)






![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)


